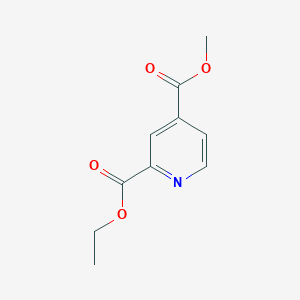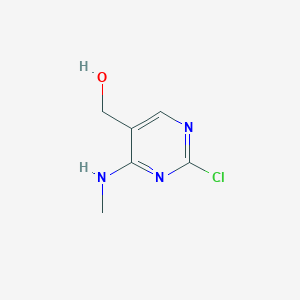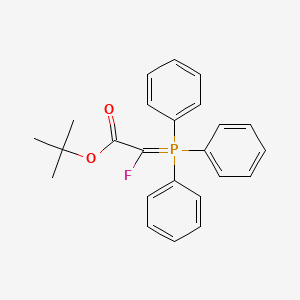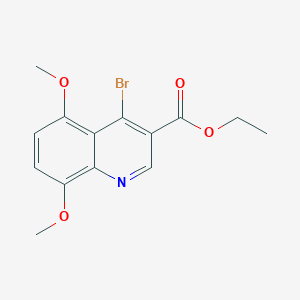
1-(tert-Butyl)3-methyl(R)-5-oxopiperazine-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-Butyl)3-methyl®-5-oxopiperazine-1,3-dicarboxylate is a complex organic compound that features a piperazine ring substituted with tert-butyl, methyl, and oxo groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl)3-methyl®-5-oxopiperazine-1,3-dicarboxylate typically involves the reaction of tert-butylamine with a suitable piperazine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst such as anhydrous magnesium sulfate and boron trifluoride diethyl etherate . The process may also involve the use of dichloromethane as a solvent to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(tert-Butyl)3-methyl®-5-oxopiperazine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(tert-Butyl)3-methyl®-5-oxopiperazine-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 1-(tert-Butyl)3-methyl®-5-oxopiperazine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to changes in cellular functions .
Vergleich Mit ähnlichen Verbindungen
- **tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- **tert-Butanesulfinamide
- **1-Butyl-3-methylimidazolium Nitrate
Uniqueness: 1-(tert-Butyl)3-methyl®-5-oxopiperazine-1,3-dicarboxylate stands out due to its unique combination of functional groups and the presence of a piperazine ring. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H18N2O5 |
|---|---|
Molekulargewicht |
258.27 g/mol |
IUPAC-Name |
1-O-tert-butyl 3-O-methyl (3R)-5-oxopiperazine-1,3-dicarboxylate |
InChI |
InChI=1S/C11H18N2O5/c1-11(2,3)18-10(16)13-5-7(9(15)17-4)12-8(14)6-13/h7H,5-6H2,1-4H3,(H,12,14)/t7-/m1/s1 |
InChI-Schlüssel |
FQTDIZOVFWSTBE-SSDOTTSWSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@@H](NC(=O)C1)C(=O)OC |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(NC(=O)C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


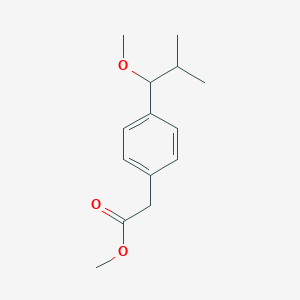
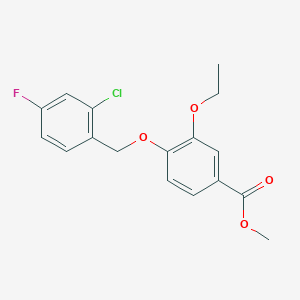
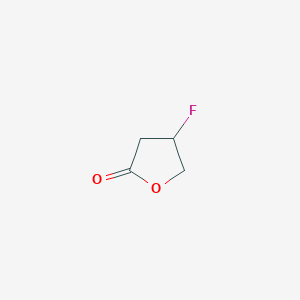
![4-(4-Ethyl-4,7-diazaspiro[2.5]octan-7-yl)-2-nitroaniline](/img/structure/B13024876.png)
![(8R,9S,10S,13S,14S)-10,13-dimethyl-17-(pyridin-3-yl)-2,3,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ylacetate](/img/structure/B13024882.png)
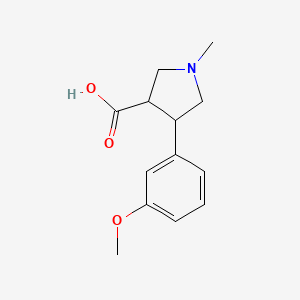
![2-(1-(tert-Butoxycarbonyl)-1-azaspiro[3.3]heptan-6-yl)aceticacid](/img/structure/B13024891.png)
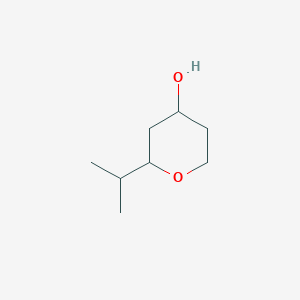
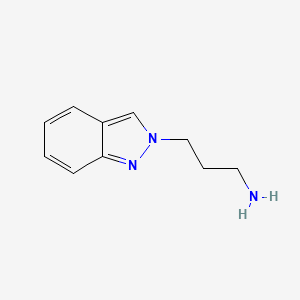
![(6S,9aS)-8-(3,5-Dichloro-2-(dimethylamino)benzyl)-N-(2,3-dimethoxybenzyl)-6-(4-hydroxybenzyl)-2-methyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B13024904.png)
